

# application of NOTA in 68Ga-based radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | NOTA (trihydrochloride) |           |
| Cat. No.:            | B15137531               | Get Quote |

An in-depth overview of the application of the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) in the development of Gallium-68 (<sup>68</sup>Ga)-based radiopharmaceuticals. This document is intended for researchers, scientists, and professionals involved in drug development, providing detailed application notes and experimental protocols.

### Introduction

Gallium-68 (<sup>68</sup>Ga) has emerged as a significant positron-emitting radionuclide for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from a <sup>68</sup>Ge/ <sup>68</sup>Ga generator system and its favorable decay characteristics. The development of <sup>68</sup>Ga-based radiopharmaceuticals relies on the use of bifunctional chelators that can stably coordinate the <sup>68</sup>Ga<sup>3+</sup> metal ion while being conjugated to a targeting biomolecule, such as a peptide, antibody fragment, or small molecule.

Among the various chelators developed, NOTA and its derivatives have garnered substantial interest. NOTA is a macrocyclic chelator with a hexadentate N<sub>3</sub>O<sub>3</sub> donor set that forms highly stable complexes with Gallium-68. A key advantage of NOTA is its ability to be radiolabeled with <sup>68</sup>Ga under mild conditions, often at room temperature, which is crucial for temperature-sensitive biomolecules.[1][2] This contrasts with other common chelators like DOTA, which typically require heating to achieve efficient labeling.[1] The favorable characteristics of NOTA have led to its widespread application in developing novel radiopharmaceuticals for imaging various biological targets.



## Advantages of NOTA for <sup>68</sup>Ga Chelation

The use of NOTA as a chelator for <sup>68</sup>Ga offers several distinct advantages over other commonly used chelating agents:

- High Stability: The <sup>68</sup>Ga-NOTA complex exhibits a very high stability constant (log K = 31.1), significantly greater than that of the <sup>68</sup>Ga-DOTA complex (log K = 21.3).[3] This high stability is critical to prevent the release of free <sup>68</sup>Ga in vivo, which could lead to non-specific uptake and increased background signal.
- Mild Labeling Conditions: NOTA and its conjugates can be radiolabeled with <sup>68</sup>Ga at room temperature with high efficiency.[1][4][5] This is particularly beneficial for fragile and temperature-sensitive macromolecules, such as proteins and oligonucleotides, which might be denatured or degraded at the elevated temperatures required for DOTA labeling.[1]
- Rapid Kinetics: The complexation of <sup>68</sup>Ga by NOTA is rapid, often reaching completion within 10-15 minutes at room temperature.[5][6] This allows for a fast and straightforward preparation of the radiopharmaceutical, which is advantageous given the short half-life of <sup>68</sup>Ga (68 minutes).
- Suitability for Kit-Based Formulations: The ability to perform labeling under mild conditions
  and with rapid kinetics makes NOTA-based precursors ideal for the development of "cold
  kits".[1][7] These kits can be lyophilized and stored, allowing for on-demand, one-step
  radiolabeling in a clinical setting, simplifying the production of <sup>68</sup>Ga-radiopharmaceuticals.[7]
- High Radiochemical Yield and Purity: Radiolabeling of NOTA-conjugates with <sup>68</sup>Ga consistently results in high radiochemical yields (RCY) and purity, often exceeding 95%.[3][6]
   [8]

## **Applications in Radiopharmaceutical Development**

The favorable properties of NOTA have been exploited in the development of <sup>68</sup>Ga-based radiopharmaceuticals for a variety of targeting applications in oncology and beyond.

### **Prostate-Specific Membrane Antigen (PSMA) Imaging**



Agents targeting the prostate-specific membrane antigen (PSMA) are crucial for the diagnosis and staging of prostate cancer.[3][9] Several studies have compared NOTA-conjugated PSMA inhibitors with those based on DOTA and HBED-CC. In a preclinical comparison, the <sup>68</sup>Ga-NOTA-PSMA agent (<sup>68</sup>Ga-2) demonstrated faster clearance from normal tissues and advantageous characteristics for PET imaging compared to its DOTA and HBED-CC counterparts.[3][10] While the HBED-CC conjugate showed the highest tumor uptake, it also had higher retention in normal organs like the kidneys and salivary glands.[3][11] Another study developed a novel <sup>68</sup>Ga-NOTA-GC-PSMA tracer which showed lower renal uptake compared to the widely used <sup>68</sup>Ga-PSMA-11, potentially improving the detection of nearby metastatic lesions.[12]

## Angiogenesis and Integrin ανβ<sub>3</sub> Imaging

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer. The integrin  $\alpha\nu\beta_3$  is overexpressed on activated endothelial cells during angiogenesis and on some tumor cells, making it an attractive target for imaging. Radiopharmaceuticals based on the Arginine-Glycine-Aspartic acid (RGD) peptide sequence, which binds to integrin  $\alpha\nu\beta_3$ , have been developed using NOTA for <sup>68</sup>Ga chelation.[13][14] Studies have shown that <sup>68</sup>Ga-NOTA-RGD peptides can be used to visualize and quantify integrin expression in various models, including myocardial infarction and tumors.[15][16][17]

### **Dual-Receptor Targeting**

To enhance tumor uptake and specificity, heterodimeric peptides targeting multiple receptors have been designed. For instance, a  $^{68}$ Ga-NOTA-RGD-GE11 peptide was developed to simultaneously target integrin  $\alpha\nu\beta_3$  and the epidermal growth factor receptor (EGFR).[18] This dual-targeted agent demonstrated higher tumor uptake compared to its monospecific counterparts, highlighting the potential of this strategy.[18]

## **Other Targeting Vectors**

The versatility of NOTA has been demonstrated by its conjugation to a wide range of biomolecules:

Single-Domain Antibodies (sdAbs): sdAbs conjugated with NOTA have been successfully labeled with <sup>68</sup>Ga for PET imaging.[7] Due to the potential for radiolysis at high



radioactivities, a formulation containing ethanol and ascorbic acid was developed to protect the tracer from degradation.[7]

- Oligonucleotides: A reliable protocol for the <sup>68</sup>Ga-labeling of NOTA-conjugated DNA oligonucleotides at room temperature has been established, yielding a stable product with high purity.[4]
- Albumin: <sup>68</sup>Ga-NOTA-conjugated human serum albumin (HSA) has been investigated for liver function and sentinel lymph node imaging.[6] The resulting tracers show high stability and specific uptake in the target tissues.[6]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from comparative studies of NOTA and other chelators for <sup>68</sup>Ga-based radiopharmaceuticals.

Table 1: Comparison of Labeling Efficiency for Different <sup>68</sup>Ga Chelators

| Chelator | Precursor<br>Amount/Co<br>ncentration | Temperatur<br>e (°C) | Time (min) | Radiochemi<br>cal Yield<br>(RCY) | Reference |
|----------|---------------------------------------|----------------------|------------|----------------------------------|-----------|
| NOTA     | 1 nmol                                | Ambient              | 10         | >95%                             | [19]      |
| NOTA     | 5 μΜ                                  | 25                   | -          | 93 ± 2.0%                        | [20][21]  |
| NOTA     | 50 μΜ                                 | 25                   | -          | 97 ± 1.7%                        | [20][21]  |
| DOTA     | 3 nmol                                | 90                   | 2          | >97.4%                           | [22]      |
| DOTA     | 5 μΜ                                  | 25                   | -          | <85%                             | [20][21]  |
| TRAP     | 1 nmol                                | Ambient              | 10         | >95%                             | [19]      |

| HBED-CC | - | Room Temp | 5 | ~95-99% |[3] |

Table 2: Preclinical Comparison of <sup>68</sup>Ga-PSMA Radiotracers in PSMA+ PC3 PIP Tumor-Bearing Mice (%ID/g at 1h post-injection)



| Radiotracer                                              | Tumor      | Kidney     | Spleen    | Salivary<br>Glands | Reference |
|----------------------------------------------------------|------------|------------|-----------|--------------------|-----------|
| <sup>68</sup> Ga-NOTA-<br>PSMA<br>( <sup>68</sup> Ga-2)  | 22.8 ± 6.9 | 26.5 ± 6.9 | 0.4 ± 0.1 | 0.4 ± 0.1          | [3][11]   |
| <sup>68</sup> Ga-DOTA-<br>PSMA ( <sup>68</sup> Ga-<br>1) | 19.5 ± 1.8 | 34.0 ± 5.7 | 0.2 ± 0.1 | 0.6 ± 0.1          | [3]       |

 $\mid$  <sup>68</sup>Ga-HBED-CC-PSMA  $\mid$  31.8 ± 3.6  $\mid$  120.3 ± 21.0  $\mid$  2.5 ± 0.4  $\mid$  2.1 ± 0.3  $\mid$  [3]  $\mid$ 

Table 3: Physicochemical and In Vitro Properties of Selected <sup>68</sup>Ga-NOTA Radiopharmaceuticals

| Radiophar<br>maceutical                                 | LogP          | Binding<br>Affinity (Ki<br>or IC50) | Stability                             | Target             | Reference |
|---------------------------------------------------------|---------------|-------------------------------------|---------------------------------------|--------------------|-----------|
| <sup>68</sup> Ga-NOTA-<br>PSMA<br>( <sup>68</sup> Ga-2) | -4.04 ± 0.16  | Ki = 0.81<br>nM                     | -                                     | PSMA               | [3]       |
| <sup>68</sup> Ga-NOTA-<br>GC-PSMA                       | -2.598 ± 0.16 | IC <sub>50</sub> = 38.65<br>nM      | Stable in plasma                      | PSMA               | [12]      |
| <sup>68</sup> Ga-NOTA-<br>Oligonucleoti<br>de           | -             | -                                   | High stability<br>in PBS and<br>serum | HER2<br>(intended) | [4]       |

 $| [^{67}Ga]$ -NODAGATOC  $| - | IC_{50} = 1.7 \pm 0.2$  nM | Very stable in serum | Somatostatin Receptor 2 | [23] |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving <sup>68</sup>Ga-NOTA radiopharmaceuticals.



# Protocol 1: General Radiolabeling of a NOTA-Conjugate with <sup>68</sup>Ga

Objective: To radiolabel a NOTA-conjugated peptide or molecule with <sup>68</sup>Ga.

### Materials and Equipment:

- <sup>68</sup>Ge/<sup>68</sup>Ga generator (e.g., Eckert & Ziegler, ITG)
- NOTA-conjugated precursor molecule
- Sodium acetate buffer (e.g., 1 M, pH 4.5-5.0)
- Sterile, pyrogen-free water and 0.1 M HCl
- Reaction vial (e.g., 1.5 mL Eppendorf tube or shielded vial)
- Heating block or water bath (optional, for comparison or optimization)
- Vortex mixer
- Calibrated dose calibrator
- Syringes and sterile needles
- Quality control system (iTLC or HPLC)

### Procedure:

- Elution of <sup>68</sup>Ga: Elute the <sup>68</sup>Ge/<sup>68</sup>Ga generator with 0.1 M HCl according to the manufacturer's instructions. Collect the <sup>68</sup>GaCl<sub>3</sub> eluate in a sterile vial. Measure the activity using a dose calibrator. For some generators, a purification/concentration step may be required.
- Preparation of Reaction Mixture:
  - In a sterile reaction vial, add the desired amount of the NOTA-conjugated precursor (typically 5-20 nmol, depending on the desired specific activity).



- Add the required volume of sodium acetate buffer to adjust the pH of the final reaction mixture to between 4.0 and 5.0. The volume of buffer will depend on the volume and concentration of the <sup>68</sup>Ga eluate.
- Radiolabeling Reaction:
  - Add the <sup>68</sup>GaCl₃ eluate (e.g., 100-500 MBq) to the reaction vial containing the precursor and buffer.
  - Gently vortex the mixture.
  - Incubate the reaction mixture at room temperature for 10-15 minutes.[4][5]
- Quenching (Optional): The reaction can be stopped by adding a solution of a strong chelator like EDTA or DTPA to complex any remaining free <sup>68</sup>Ga.
- Final Formulation: The final product can be diluted with a sterile saline or phosphate-buffered saline (PBS) solution for in vivo administration. A sterile filtration step using a 0.22 μm filter is recommended before injection.

# Protocol 2: Quality Control using Instant Thin-Layer Chromatography (iTLC)

Objective: To determine the radiochemical purity (RCP) of the <sup>68</sup>Ga-NOTA radiopharmaceutical.

### Materials:

- iTLC strips (e.g., iTLC-SG)
- Mobile phase: A common system is 0.1 M citric acid or a mixture of 1 M ammonium acetate and methanol (1:1 v/v). The choice depends on the specific radiopharmaceutical.
- Developing chamber
- Radio-TLC scanner or gamma counter

#### Procedure:



- Spot a small drop (1-2 μL) of the final radiolabeled product onto the origin line of an iTLC strip.
- Place the strip in a developing chamber containing the mobile phase, ensuring the origin is above the solvent level.
- Allow the solvent to migrate up the strip until it is close to the top.
- Remove the strip and allow it to dry.
- Analyze the strip using a radio-TLC scanner to determine the distribution of radioactivity.
  - Result Interpretation: In a typical system, the <sup>68</sup>Ga-NOTA complex will migrate with the solvent front (Rf ≈ 0.8-1.0), while free or colloidal <sup>68</sup>Ga will remain at the origin (Rf ≈ 0-0.1).
     [20]
- Calculate the RCP using the formula: RCP (%) = (Activity of labeled compound peak / Total activity on the strip) \* 100

# Protocol 3: In Vitro Cell Binding and Internalization Assay

Objective: To evaluate the specific binding and internalization of the <sup>68</sup>Ga-NOTA radiopharmaceutical in receptor-positive cells.

#### Materials:

- Receptor-positive cell line (e.g., PSMA+ PC3 PIP or LNCaP for PSMA tracers) and a receptor-negative control cell line (e.g., PC3 flu).[3][12]
- Cell culture medium, fetal bovine serum (FBS), trypsin-EDTA.
- Binding buffer (e.g., serum-free medium).
- 68Ga-NOTA radiopharmaceutical.
- Unlabeled ("cold") precursor or a known blocking agent for competition studies.



- Glycine buffer (pH 2.5) or acidic buffer to strip surface-bound radioactivity.
- 1 M NaOH for cell lysis.
- · Gamma counter.

#### Procedure:

- Cell Seeding: Seed cells in 12- or 24-well plates and allow them to grow to ~80-90% confluency.
- Binding Assay:
  - Wash the cells with binding buffer.
  - Add binding buffer containing the <sup>68</sup>Ga-NOTA radiopharmaceutical (~0.1-0.5 MBq/mL) to each well.
  - For blocking experiments, co-incubate with a high concentration (e.g., 1000-fold excess)
     of the unlabeled precursor.[3]
  - Incubate at 37°C for a defined period (e.g., 30, 60, 120 minutes).[3][12]
- Washing: After incubation, remove the radioactive medium and wash the cells twice with icecold PBS to remove unbound tracer.
- Internalization Assay:
  - To separate surface-bound from internalized activity, add an acidic buffer (e.g., glycine buffer) and incubate for 5-10 minutes on ice. Collect this fraction (surface-bound).[3]
  - Wash the cells again with PBS.
  - Lyse the cells by adding 1 M NaOH. Collect this fraction (internalized).[3]
- Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter. Also, measure the total protein content in the lysate for normalization.



• Data Analysis: Express the results as a percentage of the added activity per milligram of protein. Compare the uptake in receptor-positive vs. negative cells and blocked vs. unblocked conditions to determine specificity.

## **Visualizations (Graphviz)**





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 68Ga-Based Radiopharmaceuticals: Production and Application Relationship PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [68Ga]NOTA-Galactosyl Human Serum Albumin: a Tracer for Liver Function Imaging with Improved Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of [68Ga]PSMA PET/CT in Diagnosis and Management of Prostate Cancer Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Comparative Study of (68)Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preclinical Evaluation of a Novel PSMA-Targeted Agent 68Ga-NOTA-GC-PSMA for Prostate Cancer Imaging [mdpi.com]
- 13. Facebook [cancer.gov]
- 14. Radiation dosimetry of 68Ga-NOTA-RGD, PET agent for angiogenesis imaging in humans | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC







[pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]
- 18. 68Ga-labelled NOTA-RGD-GE11 peptide for dual integrin and EGFR-targeted tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 21. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation and Evaluation of [18F]AlF-NOTA-NOC for PET Imaging of Neuroendocrine Tumors: Comparison to [68Ga]Ga-DOTA/NOTA-NOC PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [application of NOTA in 68Ga-based radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137531#application-of-nota-in-68ga-based-radiopharmaceuticals]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com